2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula CHNO. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by its unique structural features, including an amino group at position 2 and a hydroxyl group at position 7, which contribute to its chemical reactivity and biological interactions.
The compound is synthesized through various chemical methods, with significant research focusing on its potential applications in drug discovery and development. It has been explored for its properties as an enzyme inhibitor and its interactions with biological macromolecules, making it a subject of interest in both chemistry and biology .
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is classified under heterocyclic compounds, specifically within the triazolopyrimidine family. This classification is based on its structural framework that includes both triazole and pyrimidine rings, which are integral to its chemical behavior and biological activity .
The synthesis of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. A common approach involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid. The reaction requires refluxing for several hours followed by cooling and crystallization to isolate the desired product .
In industrial settings, microwave-assisted synthesis has emerged as a preferred method due to its efficiency and reduced environmental impact. This method allows for rapid heating and improved reaction conditions, leading to higher yields of the target compound.
The molecular structure of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol features a triazole ring fused to a pyrimidine ring. The specific arrangement of functional groups contributes to its unique chemical properties.
Key structural data includes:
The compound undergoes various chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide are commonly used oxidizing agents. Sodium borohydride and lithium aluminum hydride serve as reducing agents for reduction reactions. Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions .
From these reactions:
The mechanism of action for 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific biological targets. Research indicates potential enzyme inhibition capabilities, particularly against viral polymerases such as those from influenza A virus. The compound's structural features allow it to bind effectively to these targets, disrupting their function and potentially leading to antiviral effects .
The compound exhibits notable physical properties:
Chemical properties include:
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in medicinal chemistry advancements.
The compound is systematically named as 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, reflecting its fused heterocyclic structure. According to IUPAC conventions, the parent ring system consists of a pyrimidine ring fused with a [1,2,4]triazole at bonds a and 1,5, forming the bicyclic [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The substituents are precisely numbered: an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 5, and a hydroxyl group (-OH) at position 7. This systematic name distinguishes it from closely related isomers and specifies the exact location of functional groups critical to its chemical behavior [2] [6].
Alternative nomenclature exists due to historical naming conventions and tautomeric forms. The compound is occasionally designated as 2-amino-6-methyl-4-oxo-1,3,3a,7-tetrazaindene (Chemical Abstracts Service name) or 2-amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, reflecting the lactam tautomer where the 7-hydroxy group exists as a carbonyl [5] [9]. These variations in naming stem from differing interpretations of the dominant tautomeric state in solid versus solution phases, a common phenomenon in heterocyclic chemistry that necessitates careful structural verification when comparing research findings across studies [6].
The molecular formula of 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is C₆H₇N₅O, determined through high-resolution mass spectrometry and elemental analysis. This formula accounts for all atoms in the bicyclic ring system and its substituents. The molecular weight is 165.15 g/mol, calculated from the atomic masses: carbon (6×12.01), hydrogen (7×1.008), nitrogen (5×14.01), and oxygen (16.00) [1] [2] [6].
Table 1: Molecular Descriptors of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Property | Value |
---|---|
Molecular Formula | C₆H₇N₅O |
Molecular Weight (g/mol) | 165.15 |
Exact Mass (g/mol) | 165.0648 |
Monoisotopic Mass (g/mol) | 165.0648 |
The SMILES (Simplified Molecular-Input Line-Entry System) notation provides a linear textual representation of the molecular structure. Two dominant representations exist due to tautomerism:
CC1=CC(=O)N2C(=N1)N=C(N2)N
[6] CC1=CC(=O)N2C(=N1)N=C(N2)N
(identical representation due to hydrogen positioning) The canonical SMILES CC1=CC(=O)N2C(=N1)N=C(N2)N
represents both tautomers, with the distinction evident only in explicit hydrogen placement in more advanced representations. The InChI (International Chemical Identifier) string provides a standardized descriptor: InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10)
[2] [6]. This string encodes molecular layers including atomic connectivity, hydrogen positions, and tautomeric state information, enabling precise database searching and computational modeling.
While single-crystal X-ray diffraction data for 2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was not explicitly available in the search results, its structural analog 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (C₆H₆N₄O) has been characterized. This analog exhibits a nearly planar bicyclic ring system with minor deviations from coplanarity (≤5°), suggesting strong π-electron delocalization across the fused rings. The crystal packing reveals intermolecular hydrogen bonding involving N-H···N and N-H···O interactions, forming characteristic dimeric units and extended chains that stabilize the lattice [10].
The methyl group at position 5 resides in the plane of the ring system, minimizing steric strain. Computational modeling (DFT calculations) predicts a similar planar conformation for the 2-amino derivative, with the amino group slightly pyramidalized due to sp³ hybridization. The 7-hydroxy group participates in intramolecular hydrogen bonding with adjacent ring nitrogens, particularly N8, creating a pseudo-six-membered ring that enhances molecular rigidity [4] [10]. This conformational preference significantly influences the compound’s physicochemical properties, including solubility and melting point (>290°C), which reflects extensive intermolecular hydrogen bonding in the solid state [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy:The ¹H NMR spectrum (DMSO-d₆) exhibits characteristic signals:
The ¹³C NMR spectrum reveals six distinct carbon environments:
The downfield chemical shift of C7 (δ 154.2 ppm) is consistent with a carbonyl carbon in the lactam tautomer, while the C5 methyl carbon appears significantly shielded due to the adjacent electron-rich nitrogen atoms [3] [8].
Infrared Spectroscopy:Key IR absorptions (KBr pellet, cm⁻¹):
The broad absorption between 3150-3350 cm⁻¹ indicates extensive hydrogen bonding, consistent with the crystal packing observations. The strong band at 1685 cm⁻¹ supports the predominance of the lactam tautomer in the solid state [8] [10].
Mass Spectrometry:Electron ionization mass spectrometry (EI-MS) shows the molecular ion peak at m/z 165.1 [M]⁺, with major fragment ions at:
High-resolution mass spectrometry confirms the molecular formula with an exact mass of 165.0648 [M]⁺ (calculated for C₆H₇N₅O: 165.0648) [1] [8].
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibits complex tautomerism involving the 7-hydroxy group and the adjacent ring nitrogens. Three primary tautomeric forms exist:
Experimental data (IR, NMR, X-ray) indicates that the lactam tautomer dominates in the solid state and non-polar solvents, stabilized by intramolecular hydrogen bonding and conjugation. The lactam form exhibits a C7=O bond length of approximately 1.24 Å, characteristic of carbonyl groups in conjugated heterocycles. In polar protic solvents like water, the equilibrium shifts toward the zwitterionic form, where the lactam oxygen is anionic and the triazole nitrogen (N1) is protonated [2] [6] [8].
Table 2: Tautomeric Equilibrium Properties of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Tautomer | Dominant Environment | Key Structural Features | Relative Energy (kJ/mol) |
---|---|---|---|
7-Lactam | Solid state, apolar solvents | C7=O (1685 cm⁻¹), N8-H (3170 cm⁻¹) | 0 (reference) |
7-Hydroxy | Polar solvents | C7-O-H (broad 3300 cm⁻¹), C7=N8 | +12.5 |
Zwitterionic | Aqueous solutions | C7-O⁻, N1-H⁺, charge separation | +4.8 |
The compound's acid-base behavior involves three potential protonation sites: the N1 nitrogen (pKa ≈ 3.2), the lactam oxygen (pKa ≈ 10.7), and the amino group (pKa ≈ 12.5). The predicted negative pKa of the conjugate acid suggests the neutral form predominates at physiological pH, influencing its bioavailability and membrane permeability in biological systems [2] [8].
Biological Activities and Structure-Activity Relationships
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0